molecular formula C18H16N2O4 B11179572 Terephthalamide, N,N'-difurfuryl- CAS No. 61190-73-6

Terephthalamide, N,N'-difurfuryl-

Cat. No.: B11179572
CAS No.: 61190-73-6
M. Wt: 324.3 g/mol
InChI Key: QUKOGOJUPVYWHS-UHFFFAOYSA-N
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Description

Terephthalamide, N,N’-difurfuryl- is an organic compound that belongs to the class of terephthalamides. These compounds are characterized by the presence of terephthalic acid derivatives, where the amide groups are substituted with various functional groups. Terephthalamide, N,N’-difurfuryl- is specifically substituted with furfuryl groups, which are derived from furan, a heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Terephthalamide, N,N’-difurfuryl- typically involves the reaction of terephthaloyl chloride with furfurylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of Terephthalamide, N,N’-difurfuryl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Terephthalamide, N,N’-difurfuryl- undergoes various chemical reactions, including:

    Oxidation: The furfuryl groups can be oxidized to form furan derivatives.

    Reduction: The amide groups can be reduced to form amines.

    Substitution: The furfuryl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Furan derivatives.

    Reduction: Amines.

    Substitution: Substituted furfuryl derivatives.

Scientific Research Applications

Terephthalamide, N,N’-difurfuryl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of Terephthalamide, N,N’-difurfuryl- involves its interaction with various molecular targets. The furfuryl groups can interact with biological macromolecules, leading to changes in their structure and function. The amide groups can form hydrogen bonds with proteins and nucleic acids, affecting their stability and activity. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Diphenylterephthalamide: Substituted with phenyl groups instead of furfuryl groups.

    N,N’-Dimethylterephthalamide: Substituted with methyl groups.

    N,N’-Bis(2-hydroxyethyl)terephthalamide: Substituted with hydroxyethyl groups.

Uniqueness

Terephthalamide, N,N’-difurfuryl- is unique due to the presence of furfuryl groups, which impart distinct chemical and physical properties. These properties include enhanced reactivity and the ability to form stable complexes with various molecules, making it valuable in diverse scientific and industrial applications.

Properties

CAS No.

61190-73-6

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

1-N,4-N-bis(furan-2-ylmethyl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C18H16N2O4/c21-17(19-11-15-3-1-9-23-15)13-5-7-14(8-6-13)18(22)20-12-16-4-2-10-24-16/h1-10H,11-12H2,(H,19,21)(H,20,22)

InChI Key

QUKOGOJUPVYWHS-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3

Origin of Product

United States

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